molecular formula C21H26N2O3S B12148139 N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12148139
M. Wt: 386.5 g/mol
InChI Key: QXKAYDNMBJCIBQ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including a methoxypropyl group, a methylbenzamido group, and a carboxamide group.

Preparation Methods

The synthesis of N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using a suitable amine and a carboxylic acid derivative.

    Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropylamine.

    Incorporation of the Methylbenzamido Group: The methylbenzamido group can be incorporated through an amide coupling reaction using 2-methylbenzoic acid and an appropriate coupling reagent.

Industrial production methods would likely involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group, using reagents like alkyl halides or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

N-(3-methoxypropyl)-2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other benzothiophene derivatives, such as:

    2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

    N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the methylbenzamido group, potentially altering its biological activity.

    N-(3-methoxypropyl)-2-(2-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Contains a chlorobenzamido group instead of a methylbenzamido group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-14-8-3-4-9-15(14)19(24)23-21-18(20(25)22-12-7-13-26-2)16-10-5-6-11-17(16)27-21/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

QXKAYDNMBJCIBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC

Origin of Product

United States

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